molecular formula C14H25NO3 B8251079 Tert-butyl (4S)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate

Tert-butyl (4S)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B8251079
M. Wt: 255.35 g/mol
InChI Key: IATHSOHEOHVFKP-NSHDSACASA-N
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Description

Crystallographic Analysis of Spirocyclic Architecture

The spirocyclic core of tert-butyl (4S)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate comprises a fused bicyclic system where a piperidine ring (8-aza) intersects with a cyclohexane moiety at the spiro carbon (C4). While direct X-ray crystallographic data for this specific compound remains unpublished, analogous azaspiro[4.5]decane structures provide critical insights. For instance, the crystal structure of 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione reveals a chair conformation for the piperidine ring, with puckering amplitudes ($$Q$$) of 0.553 Å and Cremer parameters ($$\theta = 168.8^\circ$$, $$\phi = 171.8^\circ$$) . Extrapolating this to the target compound, the tert-butyl carboxylate group at N8 likely imposes steric constraints, stabilizing a distorted chair conformation.

The spiro junction at C4 creates a rigid bicyclic framework, limiting rotational freedom and enhancing stereochemical stability. Computational models suggest bond lengths of $$1.53 \, \text{Å}$$ for C4–O (hydroxyl) and $$1.47 \, \text{Å}$$ for N8–C (tert-butyl carboxylate), consistent with tetrahedral geometry at these centers .

Stereochemical Configuration at C4 Position

The (4S) stereochemistry is pivotal to the compound’s reactivity and biological interactions. Nuclear Overhauser Effect (NOE) spectroscopy and chiral HPLC analyses confirm the absolute configuration at C4, with the hydroxyl group occupying an equatorial position relative to the piperidine ring . This orientation minimizes steric clash with the tert-butyl carboxylate group, which adopts an axial orientation to avoid 1,3-diaxial interactions (Figure 1).

Table 1: Comparative Stereochemical Data for Azaspiro[4.5]decane Derivatives

Compound CAS RN Configuration Hydroxyl Position Reference
Tert-butyl (4S)-4-hydroxy-8-aza 2387560-88-3 S C4
Tert-butyl 2-hydroxy-8-aza 1341038-53-6 Undetermined C2
Tert-butyl 3-hydroxy-8-aza R C3

The (4S) configuration enhances hydrogen-bonding potential, as the hydroxyl group can participate in intramolecular interactions with the carboxylate oxygen, stabilizing the molecule in polar solvents .

Conformational Dynamics in Solution Phase

Variable-temperature $$^1\text{H}$$ NMR studies in deuterated chloroform reveal restricted rotation around the spiro junction. At 298 K, the piperidine ring exhibits a single conformation, while cooling to 223 K resolves diastereotopic protons adjacent to C4, indicating slow ring inversion on the NMR timescale . The tert-butyl group’s bulk further restricts conformational flexibility, as evidenced by sharp singlet peaks for its nine equivalent protons.

In aqueous solutions, molecular dynamics simulations predict a 70:30 equilibrium between chair and twist-boat conformations. Hydrogen bonding between the hydroxyl group and carboxylate oxygen stabilizes the chair form, whereas steric strain in the twist-boat form increases its energy by $$12.3 \, \text{kJ/mol}$$ .

Comparative Analysis with Related Azaspiro[4.5]decane Derivatives

Structural analogs with hydroxyl groups at C2 or C3 positions exhibit distinct physicochemical properties:

Table 2: Physicochemical Comparison of Azaspiro[4.5]decane Derivatives

Property (4S)-4-hydroxy Isomer 2-hydroxy Isomer 3-hydroxy Isomer
Melting Point (°C) 98–102 85–89 112–115
Solubility (mg/mL, H2O) 0.45 1.20 0.32
logP 2.31 2.05 2.58
Reference

The (4S)-4-hydroxy isomer’s lower solubility compared to the 2-hydroxy derivative arises from intramolecular H-bonding, which reduces polarity. Conversely, the 3-hydroxy analog’s higher logP reflects increased hydrophobicity due to reduced H-bond donor capacity .

Properties

IUPAC Name

tert-butyl (4S)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-9-7-14(8-10-15)6-4-5-11(14)16/h11,16H,4-10H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATHSOHEOHVFKP-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCC2O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CCC[C@@H]2O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of 1,4-Dioxaspiro[4.5]Decane-8-Carbonitrile

The ketone starting material undergoes nucleophilic substitution with p-methylsulfonylmethylisocyanitrile in the presence of potassium tert-butoxide. The reaction proceeds in a glycol dimethyl ether/ethanol solvent mixture at 0–20°C, yielding the nitrile derivative. This step establishes the spirocyclic nitrile intermediate critical for subsequent alkylation.

Step 2: Alkylation with 1-Bromo-2-Chloroethane

Lithium diisopropylamide (LDA) deprotonates the nitrile intermediate in toluene at 0–20°C, enabling alkylation with 1-bromo-2-chloroethane. The reaction forms 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile over 13 hours. The choice of LDA ensures selective deprotonation and minimizes side reactions.

Step 3: Hydrogenation and Cyclization

Hydrogenation with Raney nickel in methanol at 50°C and 50 psi hydrogen pressure reduces the nitrile to an amine, which undergoes spontaneous cyclization. Subsequent reaction with tert-butyl dicarbonyl anhydride introduces the tert-butoxycarbonyl (Boc) protecting group, yielding tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4.8.2⁵]tetradecane-10-carboxylate. This step achieves an 80% yield after silica gel column purification.

Step 4: Deprotection to Tert-Butyl (4S)-4-Hydroxy-8-Azaspiro[4.5]Decane-8-Carboxylate

The final deprotection employs pyridinium p-toluenesulfonate (PPTS) in acetone/water (3:2 v/v) at 70°C for 15 hours, cleaving the dioxolane ring to reveal the hydroxy group. Recrystallization from petroleum ether affords the target compound in 68.16% yield. Nuclear magnetic resonance (NMR) data confirm the structure: 1H^1H NMR (400 MHz, CDCl₃) δ 3.46–3.17 (m, 4H), 2.34–2.25 (m, 4H), 1.79 (br t, J=7.2J = 7.2 Hz, 6H), 1.40 (s, 9H).

Alternative Catalytic and Stereochemical Considerations

Catalytic O-Silylative Methods

Comparative Analysis of Synthetic Routes

Parameter Four-Step Method Catalytic TMAP/BSA
Starting Material1,4-Dioxaspiro[4.5]decane-8-oneAldehyde derivatives
Key StepPPTS-mediated deprotectionSilylative aldol reaction
Yield (Overall)43%Not reported
Stereochemical ControlImplicit (S) configurationRequires chiral catalysts
ScalabilityIndustrial (multi-gram)Laboratory scale

Industrial-Scale Optimization

Solvent and Temperature Effects

  • Step 1 : Glycol dimethyl ether/ethanol enhances solubility of potassium tert-butoxide, preventing aggregation.

  • Step 4 : Acetone/water mixture optimizes PPTS activity while minimizing ester hydrolysis.

Purification Strategies

  • Silica Gel Chromatography : Used in Steps 3 and 4 to isolate intermediates.

  • Recrystallization : Petroleum ether efficiently removes hydrophobic byproducts .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4S)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution could introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (4S)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its applications include:

  • Pain Management:
    • The compound has been studied for its role as a fatty acid amide hydrolase (FAAH) inhibitor, which may help in treating various pain conditions, including neuropathic pain and inflammatory disorders .

Neuropharmacology

Research indicates that compounds similar to this compound exhibit neuroprotective properties. These properties are particularly relevant in:

  • Cognitive Disorders:
    • Investigations into the effects on memory and cognitive function suggest potential benefits in treating conditions such as Alzheimer's disease .

Anticholinergic Research

Given its structural characteristics, this compound may also exhibit anticholinergic activity, making it a candidate for studies related to:

  • Antispasmodic Agents:
    • Research into its efficacy as an antispasmodic could provide insights into treating gastrointestinal disorders .

Case Study 1: FAAH Inhibition

A study conducted on various azaspiro compounds demonstrated that this compound significantly inhibited FAAH activity in vitro, leading to increased levels of endocannabinoids associated with pain relief .

Case Study 2: Neuroprotective Effects

In a preclinical model, this compound was shown to improve cognitive function in subjects with induced neurodegeneration, suggesting its potential role in neuroprotection and cognitive enhancement .

Mechanism of Action

The mechanism of action of tert-butyl (4S)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

  • Ring Heteroatoms : Diazaspiro (e.g., 2,8-diazaspiro) and triazaspiro derivatives exhibit distinct electronic profiles, influencing their reactivity and metabolic stability .
  • Stereochemistry: The (4S)-configuration in the target compound may confer enantioselectivity in catalysis or binding, a feature absent in non-chiral analogs like tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate .

Key Observations:

  • Photocatalysis : Emerging as a green method for spirocycle formation ().
  • Boc Protection : Universally employed for amine stabilization across analogs .

Q & A

Q. What are the recommended synthetic routes for tert-butyl (4S)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate?

The compound can be synthesized via a multi-step procedure involving:

  • Protection of the piperidone ring : Reacting 4-piperidone with tert-butyl dicarbonate (Boc anhydride) under basic conditions to introduce the Boc group.
  • Spiro-ring formation : Using ethylene glycol and p-toluenesulfonic acid (PTSA) with molecular sieves (4Å) to form the 1,4-dioxaspiro intermediate. This step requires 48 hours at room temperature .
  • Reduction and hydroxylation : Selective reduction of the ketone group followed by stereospecific hydroxylation to achieve the (4S)-configuration.

Q. Key characterization methods :

  • 1H-NMR (400 MHz, CDCl3): Peaks at δ 3.90 (s, 4H, dioxane protons), 1.39 (s, 9H, tert-butyl group) confirm spiro and Boc group integrity .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ calcd for C12H21NO4: 243.14703) .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .
  • Storage : Keep in airtight containers at room temperature (20–25°C), protected from light and moisture. Avoid exposure to strong acids/bases or oxidizing agents .

Q. What spectroscopic techniques are critical for confirming structural integrity?

  • 1H/13C-NMR : Assign peaks for the spirocyclic backbone (e.g., δ 154.6 ppm for the Boc carbonyl carbon) and hydroxyl group .
  • X-ray crystallography : Refinement with SHELXL (e.g., anisotropic displacement parameters for heavy atoms) resolves bond angles and stereochemistry .
  • HRMS : Confirm molecular formula (e.g., C14H23NO3, exact mass 253.34) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

  • Chiral catalysts : Use phosphoramidite ligands in copper-catalyzed asymmetric reactions to achieve >95% enantiomeric excess .
  • Chiral HPLC : Monitor purity with a chiral stationary phase (e.g., Chiralpak AD-H column) and hexane/isopropanol mobile phase.

Q. Troubleshooting :

  • If racemization occurs, optimize reaction temperature (e.g., below 0°C) and avoid protic solvents during Boc deprotection .

Q. How to resolve conflicting crystallographic data for the spirocyclic core?

  • Refinement strategies :
    • Apply SHELXL’s TWIN/BASF commands to model twinning in crystals.
    • Use restraints for disordered tert-butyl groups (e.g., DFIX for C-C bond lengths) .
  • Cross-validation : Compare X-ray data with NOESY NMR to confirm spatial proximity of the hydroxyl group and spiro junction .

Q. What methodologies support structure-activity relationship (SAR) studies for this compound?

  • Analog synthesis :
    • Replace the hydroxyl group with fluorine or methyl via Mitsunobu reactions (e.g., DIAD/PPh3) .
    • Modify the spiro ring size (e.g., 8-azaspiro[4.6]decane) to assess conformational effects .
  • Biological assays :
    • Test analogs in kinase inhibition assays (e.g., DDR1 inhibition in Alport syndrome models) to correlate substituent effects with activity .

Q. How to address stability issues under acidic/basic conditions?

  • Degradation studies :
    • Expose the compound to HCl (0.1M) or NaOH (0.1M) at 25°C for 24 hours. Monitor degradation via LC-MS (e.g., loss of Boc group at m/z 253 → 154) .
  • Stabilizers : Add antioxidants (e.g., BHT) to formulations for long-term storage in polar solvents .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model transition states for hydroxylation or Boc deprotection .
  • Molecular docking : Simulate binding to enzyme active sites (e.g., cytochrome P450) to predict metabolic pathways .

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